(2S)-2-phenylbutanenitrile
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Overview
Description
(2S)-2-phenylbutanenitrile is an organic compound with the molecular formula C10H11N. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of (S)-2-phenylbutan-1-ol with a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often at room temperature, and in an organic solvent like dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
In an industrial setting, this compound can be produced via a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2S)-2-phenylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield (2S)-2-phenylbutylamine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. For example, hydrolysis of the nitrile group can produce (2S)-2-phenylbutanamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Hydrolysis using aqueous acid or base.
Major Products
Oxidation: (2S)-2-phenylbutanoic acid
Reduction: (2S)-2-phenylbutylamine
Substitution: (2S)-2-phenylbutanamide
Scientific Research Applications
(2S)-2-phenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-phenylbutanenitrile depends on its specific application. In general, the compound can interact with biological targets through its nitrile group, which can undergo various chemical transformations in vivo. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-phenylbutanenitrile: The enantiomer of (2S)-2-phenylbutanenitrile, which has similar chemical properties but different biological activities due to its chiral nature.
2-phenylpropanenitrile: A structurally similar compound with a shorter carbon chain, which affects its reactivity and applications.
2-phenylacetonitrile: Another similar compound with a different carbon chain length and position of the nitrile group.
Uniqueness
This compound is unique due to its specific chiral center, which imparts distinct stereochemical properties. This makes it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition and catalysis.
Properties
IUPAC Name |
(2S)-2-phenylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUPXNVRNBDSW-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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